(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide
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Overview
Description
(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide is an organic compound with a complex structure that includes a phenyl group, a hydroxymethyl group, and a methoxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(hydroxymethyl)benzaldehyde with methylamine to form an intermediate, which is then subjected to methoxyimino formation under specific conditions. The final step involves the acylation of the intermediate to yield the target compound. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The methoxyimino group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the methoxyimino group results in an amine derivative.
Scientific Research Applications
(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide involves its interaction with specific molecular targets. The hydroxymethyl and methoxyimino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-ethylacetamide
- (2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-propylacetamide
Uniqueness
(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide |
InChI |
InChI=1S/C11H14N2O3/c1-12-11(15)10(13-16-2)9-6-4-3-5-8(9)7-14/h3-6,14H,7H2,1-2H3,(H,12,15)/b13-10+ |
InChI Key |
XJIRPXWWLNGHSS-JLHYYAGUSA-N |
Isomeric SMILES |
CNC(=O)/C(=N/OC)/C1=CC=CC=C1CO |
Canonical SMILES |
CNC(=O)C(=NOC)C1=CC=CC=C1CO |
Origin of Product |
United States |
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